molecular formula C10H7N3 B12879904 4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-67-8

4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12879904
CAS No.: 87388-67-8
M. Wt: 169.18 g/mol
InChI Key: XBFIAHNHEHVGNT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyridine ring attached to a pyrrole ring, with a nitrile group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a pyrrole boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyridine ring, a pyrrole ring, and a nitrile group. This combination imparts distinct chemical properties, such as the ability to participate in a variety of chemical reactions and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87388-67-8

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4-pyridin-4-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,6-7,13H

InChI Key

XBFIAHNHEHVGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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